
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C8H8F4O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-ol moiety. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,5-difluorobenzene.
Chiral Resolution: The (1R) configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The chiral resolution step is often optimized to maximize yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2,5-difluorophenyl)ethanol: Similar structure but lacks the additional fluorine atoms on the ethan-1-ol moiety.
4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide: Contains a biphenyl moiety and an amino group, differing in structure and functional groups.
Uniqueness
The uniqueness of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol lies in its specific stereochemistry and the presence of multiple fluorine atoms, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H6F4O |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1 |
Clé InChI |
NPHXSSRICKLZKJ-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)[C@H](C(F)F)O)F |
SMILES canonique |
C1=CC(=C(C=C1F)C(C(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



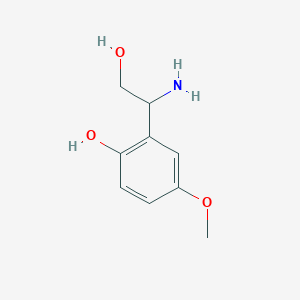
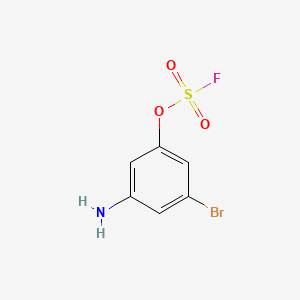
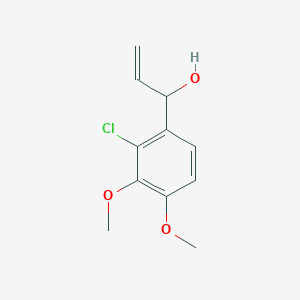
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
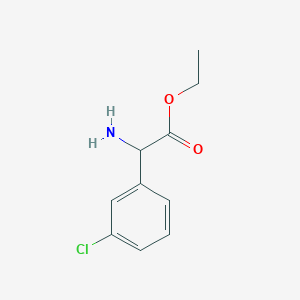
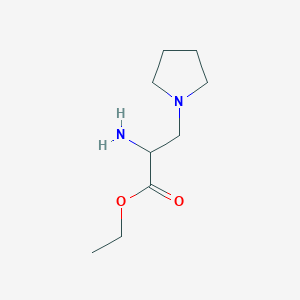
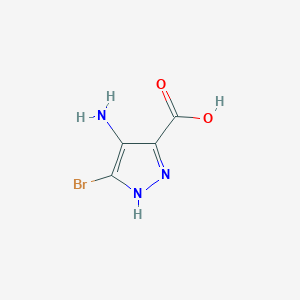
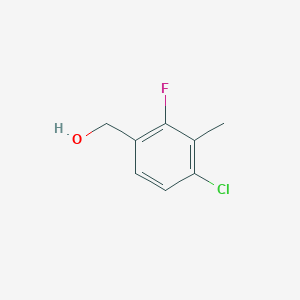
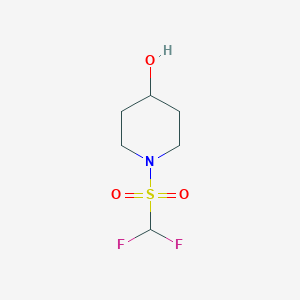
![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)

![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
